ethyl(triphenyl)arsanium;iodide
Description
Ethyl(triphenyl)arsanium iodide is a quaternary arsonium salt with the molecular formula C₂₀H₂₀AsI (hypothetically derived by replacing the methyl group in methyltriphenylarsonium iodide with an ethyl group). Its structure consists of a central arsenic atom bonded to three phenyl groups, one ethyl group, and an iodide counterion. Quaternary arsonium salts are less common than phosphonium analogs due to arsenic’s higher toxicity and regulatory challenges. These compounds are typically used in specialized organic synthesis, though their applications are less documented compared to phosphonium salts.
Properties
CAS No. |
5424-24-8 |
|---|---|
Molecular Formula |
C20H20AsI |
Molecular Weight |
462.2 g/mol |
IUPAC Name |
ethyl(triphenyl)arsanium;iodide |
InChI |
InChI=1S/C20H20As.HI/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;/h3-17H,2H2,1H3;1H/q+1;/p-1 |
InChI Key |
GGCAMLCNQSYMIG-UHFFFAOYSA-M |
Canonical SMILES |
CC[As+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl(triphenyl)arsanium iodide can be synthesized through the reaction of triphenylarsine with ethyl iodide. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a solvent such as toluene or dichloromethane. The reaction conditions often involve heating the mixture to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for ethyl(triphenyl)arsanium iodide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic nature of arsenic compounds.
Chemical Reactions Analysis
Types of Reactions
Ethyl(triphenyl)arsanium iodide undergoes various chemical reactions, including:
Oxidation: The arsenic atom can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form different arsenic-containing species.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like chloride or bromide ions can replace the iodide ion under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce ethyl(triphenyl)arsanium chloride or bromide.
Scientific Research Applications
Ethyl(triphenyl)arsanium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: The compound’s interactions with biological molecules are studied to understand its potential toxicity and therapeutic applications.
Medicine: Research is ongoing to explore its use in treating certain types of cancer, leveraging its ability to interfere with cellular processes.
Industry: It may be used in the production of specialized materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which ethyl(triphenyl)arsanium iodide exerts its effects involves the interaction of the arsenic atom with biological molecules. The compound can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. This property is being explored for its potential use in cancer therapy, where it can selectively target cancer cells.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares ethyl(triphenyl)arsanium iodide with structurally related quaternary salts:
*Hypothetical data inferred from methyltriphenylarsonium iodide and phosphonium analogs.
Physical Properties and Solubility
- Molecular Weight : Arsonium salts are heavier than phosphonium analogs (e.g., methyltriphenylarsonium iodide at 448.18 g/mol vs. ethyl triphenyl phosphonium iodide at 417.87 g/mol) due to arsenic’s higher atomic mass.
- Solubility : Both classes are soluble in polar solvents (e.g., THF, acetonitrile) due to their ionic nature. The iodide ion enhances polarity and solubility .
- Melting Points : Ethyl triphenyl phosphonium iodide melts at 170.2°C , while data for arsonium salts is unavailable.
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